N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine
Description
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is a methanamine derivative featuring a benzo[b]thiophene core substituted with a methyl group at the 5-position and a dimethylaminoethyl side chain at the 2-position. This structure combines the lipophilic benzo[b]thiophene system with a polar tertiary amine, making it relevant for pharmacological studies, particularly in targeting neurotransmitter receptors or enzymes influenced by aromatic heterocycles and amine functionalities.
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-methyl-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H15NS/c1-9-4-5-12-10(6-9)7-11(14-12)8-13(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
PLFALEXIBRJFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Oxidative Olefination
A critical step in constructing the benzo[b]thiophene scaffold involves Pd(II)-mediated oxidative Heck reactions. For example, 5-methylbenzo[b]thiophene 1,1-dioxide (1c ) is synthesized via Pd-catalyzed coupling of styrenes with benzo[b]thiophene dioxides. Key parameters include:
- Catalyst : Pd(OAc)₂ (5 mol%).
- Oxidant : Ag₂CO₃ (2 equiv).
- Temperature : 100°C in toluene.
- Yield : 82–89% for 5-methyl derivatives.
Reaction Scheme :
$$
\text{Benzo[b]thiophene 1,1-dioxide} + \text{Styrene} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{5-Methylbenzo[b]thiophene 1,1-dioxide}
$$
Intramolecular C–S Bond Formation
Hypervalent iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB), enable dehydrogenative cyclization of thioamides to form 2-aminobenzo[b]thiophenes. This method is scalable and avoids transition metals:
- Substrates : Thioamides derived from 2-arylacetic acids.
- Conditions : HTIB (1 equiv) in hexafluoroisopropanol (HFIP) at room temperature.
- Yield : 70–97% for 2-aminobenzo[b]thiophenes.
Introduction of the N,N-Dimethylaminomethyl Group
Reductive Amination of Aldehyde Intermediates
Reductive amination is a cornerstone for introducing the dimethylamino moiety. A two-step protocol involves:
- Aldehyde Formation : Oxidation of 2-methylbenzo[b]thiophene to 2-formyl-5-methylbenzo[b]thiophene using MnO₂ or SeO₂.
- Reductive Amination : Reaction with dimethylamine and NaBH₃CN or H₂/Pd-C.
- Substrate : 2-Formyl-5-methylbenzo[b]thiophene (1.0 equiv).
- Amine : Dimethylamine (2.0 equiv).
- Reductant : NaBH₃CN (1.5 equiv) in MeOH.
- Yield : 85–92%.
Chloromethylation and Nucleophilic Substitution
Chloromethylation of 5-methylbenzo[b]thiophene followed by displacement with dimethylamine provides a direct route:
- Chloromethylation : Use ClCH₂OCH₃/AlCl₃ in CH₂Cl₂ at 0°C.
- Amination : React with excess dimethylamine in THF at 60°C.
Key Data :
Alternative Approaches
Catalytic N-Methylation
Iridium-phosphoramidite complexes enable asymmetric reductive amination of ketones with dimethylamine. Applied to 5-methylbenzo[b]thiophene-2-carbaldehyde, this method achieves high enantioselectivity (96% ee) and yield (93%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Halogenated or nitrated benzothiophene derivatives
Scientific Research Applications
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is a chemical compound with potential applications in medicinal chemistry due to its unique structure. The compound features a dimethylamino group attached to a methanamine backbone, further substituted with a 5-methylbenzo[b]thiophene moiety.
Scientific Research Applications
This compound in Pharmaceutical Development
The compound's unique structure may lead to new drugs targeting specific receptors or pathways in diseases such as cancer.
This compound as a Biological agent
Studies on this compound have indicated interactions with various biological targets. Compounds with similar structures have shown potential as: Several synthetic routes have been explored for producing this compound.
Structural Comparison Table
Here are some compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzo[b]thiophen-2-ylmethanamine | Contains a benzo[b]thiophene core | Lacks dimethyl substitution; simpler structure |
| N,N-Dimethylbenzylamine | Aromatic amine without thiophene | More common; used widely in pharmaceuticals |
| 5-Methylbenzo[b]thiophene | Thiophene derivative without amine functionality | Serves as a building block for more complex compounds |
| N-Methyl-N-(5-methylbenzo[b]thiophen-2-yl)acetamide | Acetamide derivative | Potentially different biological activity profile |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene-Based Methanamines
- Benzo[b]thiophen-2-yl methanamine hydrochloride (2l): This compound lacks the 5-methyl and N,N-dimethyl substituents. Its ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.70–7.30 ppm and a methanamine CH2 signal at δ 4.10 ppm, compared to the more deshielded CH2 group (δ ~3.50–3.70 ppm) in dimethylated analogs due to reduced electron density from methylation.
- 1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (18): This derivative includes bulky aromatic substituents, enhancing π-π stacking but reducing solubility. The dimethylamino group in the target compound may improve solubility in polar solvents compared to this bulkier analog .
Indole- and Imidazole-Based Methanamines
- N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine (9a): Replacing benzo[b]thiophene with an indole ring introduces hydrogen-bonding capabilities via the NH group. The ¹³C NMR (DMSO-d6) shows signals at δ 140.09 (indole C3) and δ 44.65 ppm (N,N-dimethyl CH2), suggesting similar electronic environments for the methanamine side chain. However, the indole’s NH may confer distinct pharmacokinetic properties, such as increased metabolic stability .
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :
This COX-2 inhibitor (IC50 = 0.08 µM) highlights the impact of aromatic substitution: the methylsulfonyl group enhances selectivity for COX-2 over COX-1. The target compound’s 5-methylbenzo[b]thiophene may similarly modulate isoform selectivity in enzyme inhibition but lacks the sulfonyl group’s polar interactions .
Spectroscopic and Physicochemical Properties
Table 1: Comparative NMR Data for Methanamine Derivatives
The target compound’s 5-methyl group is expected to upfield-shift adjacent aromatic protons compared to unsubstituted benzo[b]thiophene derivatives. The N,N-dimethyl group reduces hydrogen-bonding capacity but enhances solubility in organic solvents .
Key SAR Observations :
- Aromatic Core : Imidazo-thiazole and imidazo-pyridine cores enhance antimicrobial and anti-inflammatory activities compared to benzo[b]thiophene, likely due to increased planarity and π-stacking .
- Substituents : Electron-withdrawing groups (e.g., methylsulfonyl in 6a) improve enzyme selectivity, while bulky aryl groups (e.g., in 4b) enhance antibacterial potency. The target compound’s 5-methyl group may balance lipophilicity and steric effects .
Biological Activity
N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine, a compound with the molecular formula C15H17N, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a methanamine backbone, further substituted with a 5-methylbenzo[b]thiophene moiety. Its molecular weight is approximately 219.32 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's biological properties and interactions with various biological targets.
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance, studies indicate that derivatives of benzo[b]thiophene exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Antimicrobial Activity
| Compound Name | Activity Profile | Notable Findings |
|---|---|---|
| This compound | Antibacterial | Effective against MRSA and other strains |
| 5-Methylbenzo[b]thiophene | Moderate | Used as a building block for more complex compounds |
| N,N-Dimethylbenzylamine | Low | More common, but less effective in antimicrobial applications |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways. The structural features that enhance lipophilicity likely facilitate better membrane penetration, contributing to its effectiveness .
Case Studies
- Antibacterial Efficacy Against MRSA : A recent study evaluated the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, suggesting its potential as a novel therapeutic agent .
- Cytotoxicity Evaluation : In vitro assays were conducted to assess the cytotoxic effects of the compound on human cell lines. Results indicated that while the compound exhibited antibacterial properties, it maintained a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural components. The SAR studies reveal that modifications to the thiophene ring or the dimethylamino group can significantly alter the compound's potency and selectivity against various biological targets .
Key Findings from SAR Studies
- Dimethyl Substitution : The presence of two methyl groups on the nitrogen atom enhances lipophilicity and may improve binding affinity to bacterial targets.
- Thiophene Ring Influence : Variations in the substituents on the thiophene ring can lead to different biological activities, highlighting the importance of this moiety in drug design .
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine, and how are yields optimized?
The compound is typically synthesized via Mannich-type reactions or nucleophilic substitution. For example, a related imidazo[1,2-a]pyridine derivative was prepared by reacting a heterocyclic precursor with dimethylamine and formaldehyde in acetic acid, yielding 91.6% under optimized conditions (50–55°C, 3–4 h) . Yield discrepancies (e.g., 66.5% vs. 91.6%) may arise from variations in reaction time, temperature, or purification methods. Key parameters include pH control during workup and solvent selection for recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for dimethylamino groups (δ ~2.25–2.40 ppm), aromatic protons (δ ~7.0–8.1 ppm), and methylene bridges (δ ~3.8 ppm) .
- IR spectroscopy : Stretching frequencies for C-N (1018–1272 cm⁻¹) and aromatic C=C (1454–1555 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]⁺ for analogous compounds) .
Q. How do solubility and log P values influence experimental design?
The compound’s moderate solubility (e.g., ~0.01 mg/mL in water) and log P (~3.4) suggest limited aqueous compatibility. Researchers should use polar aprotic solvents (e.g., DMSO) for in vitro assays and consider lipophilicity when designing membrane permeability studies .
Advanced Research Questions
Q. How can conflicting NMR data from different studies be resolved?
Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. For example, a related methanamine derivative showed δ 2.25 ppm for dimethyl groups in CDCl₃ but δ 2.40 ppm in DMSO-d₆ due to solvent polarity . Multi-nuclear NMR (e.g., ¹³C, DEPT-135) and 2D techniques (COSY, HSQC) are recommended for unambiguous assignments .
Q. What computational methods predict CYP450 inhibition, and how reliable are they?
SVM models predict CYP450 inhibition (e.g., CYP1A2, CYP2D6) based on molecular descriptors like topological polar surface area (TPSA) and H-bond acceptors. For this compound, TPSA = 20.54 Ų and 2 H-bond acceptors correlate with high CYP2D6 inhibition risk . However, experimental validation via fluorometric or LC-MS assays is critical, as in silico models may overestimate activity .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The benzo[b]thiophene moiety’s electron-rich nature enhances Suzuki-Miyaura coupling efficiency. For example, boronate esters (e.g., pinacol boronate derivatives) enable Pd-catalyzed aryl-aryl bond formation, as seen in analogous methanamine syntheses . DFT calculations (e.g., HOMO/LUMO analysis) can further guide catalyst selection .
Q. What strategies mitigate byproduct formation during scale-up?
Common byproducts include over-alkylated derivatives or oxidation products. Strategies include:
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .
- Catalyst screening : Palladacycle catalysts (e.g., NCN’ pincer complexes) improve selectivity in heterocyclic functionalization .
- In-line analytics : HPLC or GC-MS monitors reaction progress in real-time .
Methodological Guidance
- Synthetic Optimization : Use design of experiments (DoE) to map the interplay of temperature, pH, and stoichiometry on yield .
- Data Contradictions : Compare crystallographic data (e.g., SHELXL-refined structures) with spectroscopic results to resolve structural ambiguities .
- Metabolic Stability Assays : Combine hepatic microsome incubations with HRMS for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
